![molecular formula C6H5ClN4O2 B13472306 [1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride typically involves the formation of the diazino-pyrimidine core followed by functionalization at specific positions. The reaction conditions often include the use of various reagents and catalysts to achieve the desired substitutions and modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted diazino-pyrimidines .
Scientific Research Applications
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of HER2 in cancer treatment.
Industry: Utilized in the development of pharmaceutical formulations and other chemical products.
Mechanism of Action
The mechanism of action of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride involves its binding to the tyrosine kinase domain of HER2. This binding inhibits the activity of HER2, which is often overexpressed in certain types of cancer. By inhibiting HER2, the compound can reduce the proliferation of cancer cells and potentially lead to tumor regression .
Comparison with Similar Compounds
Similar Compounds
[1,3]Diazino[5,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups.
Pyrimidine-based inhibitors: These compounds also target HER2 but may have different binding affinities and specificities.
Uniqueness
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride is unique due to its specific binding to the HER2 tyrosine kinase domain and its potential for high selectivity and efficacy in cancer treatment. Its derivatives may offer additional advantages in terms of pharmacokinetics and pharmacodynamics .
Properties
Molecular Formula |
C6H5ClN4O2 |
|---|---|
Molecular Weight |
200.58 g/mol |
IUPAC Name |
5H-pyrimido[5,4-d]pyrimidine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c11-5-4-3(1-7-2-8-4)9-6(12)10-5;/h1-2H,(H2,9,10,11,12);1H |
InChI Key |
QHNVKEIGTIHHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B13472240.png)
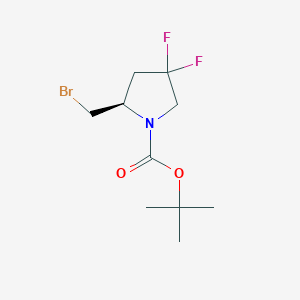

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
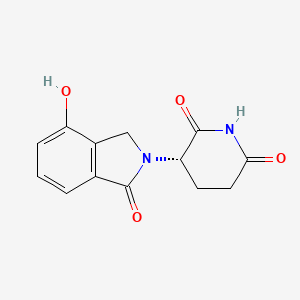
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
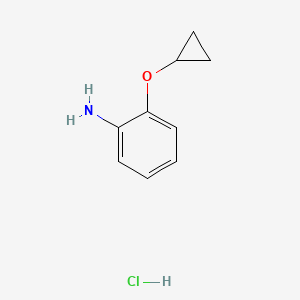
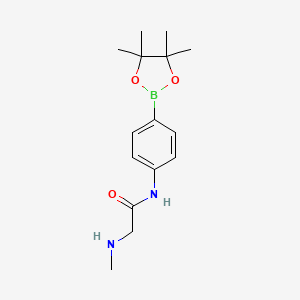
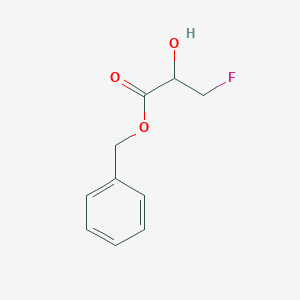
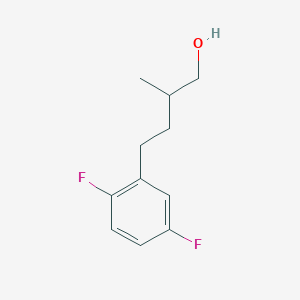
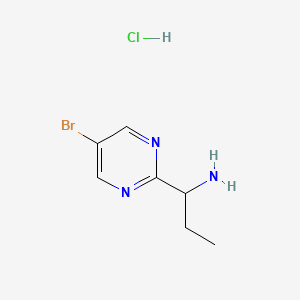
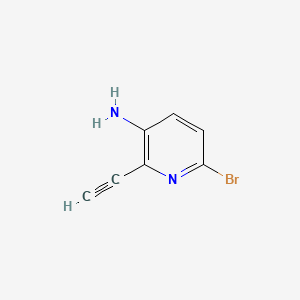
![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
